4-(Hydroxyamino)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives Chemistry

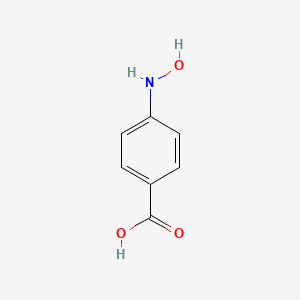

4-(Hydroxyamino)benzoic acid is a member of the extensive class of benzoic acid derivatives. ontosight.aizfin.org Structurally, it is benzoic acid substituted at the fourth position of the benzene (B151609) ring with a hydroxyamino group (-NHOH). zfin.org This functional group is a key feature, distinguishing it from other benzoic acid derivatives and imparting unique chemical reactivity and properties. The presence of the carboxylic acid group and the hydroxyamino group on the same aromatic backbone creates a molecule with diverse potential for chemical interactions and modifications.

The synthesis of this compound and its derivatives often involves multi-step chemical processes. ontosight.ai For instance, the introduction of the hydroxyamino group can be achieved through various synthetic routes, starting from related benzoic acid precursors. evitachem.com The resulting compound can then be further modified, for example, through esterification to enhance properties like solubility or to create specific molecular probes for research applications. ontosight.ai

Significance in Contemporary Chemical and Biological Sciences

The scientific importance of this compound lies primarily in its utility as a research tool. It serves as a valuable building block in the synthesis of more complex molecules and as a probe for studying biological systems. medchemexpress.com The hydroxyamino group, in particular, can be a key pharmacophore, a molecular feature responsible for a drug's pharmacological or biological activity. ontosight.ai

Research has explored the potential of benzoic acid derivatives, including those with hydroxyamino groups, in various biological contexts. Studies have investigated their potential as antimicrobial and antioxidant agents. ontosight.aiepa.gov The ability of the hydroxyamino group to interact with biological targets, such as enzymes, makes it a subject of interest in medicinal chemistry and drug discovery. ontosight.ai For instance, the chelating properties of related compounds suggest potential applications in sequestering metal ions. lookchem.com

While not a therapeutic agent itself, this compound and its close relatives are instrumental in the laboratory for synthesizing and investigating novel compounds with potential biological activities. medchemexpress.comontosight.ai Its role as a biochemical reagent facilitates the exploration of life science-related research questions. medchemexpress.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7NO3 | lookchem.com |

| Molecular Weight | 153.14 g/mol | lookchem.com |

| CAS Number | 13252-71-6 | chemwhat.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxyamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJKJLVJUJMAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157610 | |

| Record name | Benzoic acid, 4-(hydroxyamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-71-6 | |

| Record name | Benzoic acid, 4-(hydroxyamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13252-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(hydroxyamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxyamino Benzoic Acid and Its Derivatives

Green Chemistry Principles in Synthesis

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. ajrconline.orgscispace.com This is achieved through the efficient and uniform heating of the reaction mixture via microwave irradiation, which interacts with polar molecules and ions to generate heat rapidly and homogeneously. scispace.com

While specific literature on the direct microwave-assisted synthesis of 4-(hydroxyamino)benzoic acid is sparse, the principles and advantages of this technology have been extensively demonstrated for closely related benzoic acid derivatives. For instance, the synthesis of novel 4-aminobenzoic acid (PABA)-substituted pyrimidine (B1678525) derivatives was achieved efficiently using microwave irradiation, resulting in high yields and significantly reduced reaction times compared to traditional synthetic routes. nih.gov Similarly, the hydrolysis of benzamide (B126) to benzoic acid, a reaction that typically takes an hour of reflux, can be completed in just seven minutes under microwave conditions. scispace.com The oxidation of toluene (B28343) to benzoic acid is another example, with reaction times plummeting from 10-12 hours to a mere five minutes. scispace.com

These examples underscore the potential of microwave-assisted methods for the synthesis of this compound derivatives. The rapid and controlled heating can improve reaction efficiency and yield, making it an attractive alternative to conventional approaches. ijprdjournal.commdpi.com

Table 1: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Synthesis of Benzoic Acid and its Derivatives

Data sourced from comparative studies on traditional reactions. ajrconline.org

Aqueous Medium Syntheses

The use of water as a solvent in chemical synthesis aligns with the principles of green chemistry, aiming to reduce reliance on volatile and often toxic organic solvents. researchgate.net Syntheses in aqueous media can offer advantages in terms of cost, safety, and environmental impact.

Methodologies applicable to the synthesis of this compound derivatives include benzoylation reactions conducted in an aqueous environment. The classic Schotten-Baumann method, for example, has been employed for the synthesis of N-4-imidazolphenylbenzamide and quinazolinyl benzoate (B1203000) in water at room temperature. researchgate.net This approach highlights the feasibility of forming amide and ester linkages—key reactions in derivatization—in an aqueous phase. researchgate.net

Furthermore, green protocols for the oxidation of aldehydes to carboxylic acids have been developed using water as the reaction medium. mdpi.com A notable example is the selenium-catalyzed oxidation of various aldehydes to their corresponding carboxylic acids using hydrogen peroxide in water. This method is efficient, proceeds under mild conditions, and allows for the recycling of the aqueous medium and catalyst. mdpi.com Such a process could conceptually be applied to the synthesis of benzoic acid cores from benzaldehydes in an environmentally friendly manner. The synthesis of related N-arylhydroxylamines has also been achieved in polyethylene (B3416737) glycol (PEG-400), a benign and water-miscible solvent, further demonstrating the shift towards greener reaction media. lookchem.com

Derivatization Strategies for Functionalization

The this compound molecule possesses two primary sites for chemical modification: the carboxylic acid group and the hydroxyamino group. Derivatization at these sites allows for the tailoring of the molecule's properties for various applications.

The carboxylic acid moiety can undergo standard reactions such as esterification and amidation.

Esterification: The formation of esters from carboxylic acids is a fundamental derivatization technique. colostate.edu

Amidation: The carboxylic acid can be coupled with amines to form amides. For instance, a mechanochemical amide coupling protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) has been successfully applied to the synthesis of imatinib, starting from the related 4-(hydroxymethyl)benzoic acid. rsc.org

Silylation: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the carboxylic acid group, along with the hydroxyl of the hydroxyamino group, can be derivatized. A common method involves reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (B98337) derivatives. nih.gov

The hydroxyamino group offers unique reactivity for functionalization.

Oxidation: The hydroxyamino functional group can be oxidized. For example, the related compound 4-(hydroxyamino)phenol (B3061050) can be oxidized to 4-nitrosophenol. mdpi.com This indicates a potential pathway for converting the hydroxyamino group on the benzoic acid ring into a nitroso group.

Azoxy Bond Formation: N-Arylhydroxylamines are known to undergo reactions to form azoxybenzenes, presenting a method for dimerization or reaction with other aryl nitroso compounds. lookchem.com

Chelation and Ligation: The hydroxyamino group, as seen in the isomeric 2-(hydroxyamino)benzoic acid, can act as a chelating agent that forms stable complexes with metal ions. lookchem.com This property allows for its use as a ligand in coordination chemistry, effectively sequestering metal ions. lookchem.com

Nitrone Formation: Hydroxylamine (B1172632) functionalities can react with aldehydes to form stable nitrone derivatives, a strategy used to enhance the detectability and stability of aldehydes in chromatographic analysis. researchgate.net

Table 2: Summary of Derivatization Strategies for this compound

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 2-(Hydroxyamino)benzoic acid |

| This compound |

| 4-(hydroxyamino)phenol |

| 4-(hydroxymethyl)benzoic acid |

| 4-aminobenzoic acid (PABA) |

| 4-nitrosophenol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Benzamide |

| Benzoic Acid |

| Benzocaine |

| Imatinib |

| N-4-imidazolphenylbenzamide |

| p-Acetamidobenzenesulphonyl chloride |

| Polyethylene glycol (PEG-400) |

| Quinazolinyl benzoate |

| Toluene |

Structure Activity Relationship Sar Studies of 4 Hydroxyamino Benzoic Acid Derivatives

Influence of Substituent Modifications on Biological Efficacy

The biological activity of benzoic acid derivatives can be significantly altered by the introduction of various substituents on the aromatic ring. These modifications can influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

Research on a variety of benzoic acid derivatives has demonstrated that the nature and position of substituents play a critical role in their efficacy. For instance, in studies of benzoic acid derivatives with anti-sickling properties, it has been observed that strong electron-donating groups attached to the benzene (B151609) ring, coupled with average lipophilicity, are important features for potent activity. brieflands.com Mathematical modeling has been used to predict the anti-sickling activities of various synthetic benzoic acid derivatives, including those with fluoro, chloro, bromo, nitro, and dimethylamino groups. brieflands.com

In the context of antimicrobial activity, studies on p-aminobenzoic acid (PABA) derivatives have shown that Schiff's bases of PABA were generally more potent than its esters. mdpi.com Furthermore, the presence of electron-withdrawing groups, such as a bromo group, was found to increase the antimicrobial activity of the synthesized compounds against certain bacterial strains. mdpi.com

The following table summarizes the influence of different substituents on the biological activities of various benzoic acid derivatives, providing insights that could be extrapolated to the study of 4-(hydroxyamino)benzoic acid analogs.

| Parent Compound | Substituent | Position | Observed Effect on Biological Activity | Reference |

| Benzoic Acid | Electron-donating groups | Para | Increased anti-sickling activity | brieflands.com |

| Benzoic Acid | Fluoro, Chloro, Bromo, Nitro | Para, Meta | Predicted anti-sickling activity | brieflands.com |

| p-Aminobenzoic Acid | Schiff's base formation | Para-amino group | Generally increased antimicrobial potency compared to esters | mdpi.com |

| p-Aminobenzoic Acid | Bromo (electron-withdrawing) | - | Increased antimicrobial activity against B. subtilis | mdpi.com |

| Benzoic Acid | Hydroxyl | 2-position | Strong positive effect on α-amylase inhibitory activity | nih.gov |

| Benzoic Acid | Methoxy | 2-position | Negative effect on α-amylase inhibitory activity | nih.gov |

| Benzoic Acid | Hydroxyl | 5-position | Negative effect on α-amylase inhibitory activity | nih.gov |

These findings underscore the importance of systematic modification of the this compound scaffold to explore and optimize its potential biological activities.

Pharmacophore Identification for Target Interaction

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govnih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather an abstract concept that describes the common features of active molecules. nih.gov

The generation of a pharmacophore model can be approached in two primary ways:

Ligand-based pharmacophore modeling: This method is employed when the three-dimensional structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity.

Structure-based pharmacophore modeling: When the crystal structure of the target protein with a bound ligand is available, this approach can be used to directly map the key interaction points between the ligand and the active site of the protein.

Common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive and negative ionizable groups. For this compound and its derivatives, the key functional groups—the carboxylic acid, the hydroxyamino group, and the aromatic ring—would be expected to be critical components of any derived pharmacophore model.

While a specific pharmacophore model for this compound derivatives is not yet established in the literature, the general approach would involve synthesizing a library of analogs, evaluating their biological activity against a chosen target, and then using computational software to identify the common pharmacophoric features of the most active compounds. This model could then be used for virtual screening of large compound databases to identify novel and structurally diverse molecules with the potential for the same biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models allow for the prediction of the activity of novel compounds and provide insights into the physicochemical properties that are most important for efficacy.

QSAR studies on benzoylaminobenzoic acid derivatives, which share a similar structural backbone with potential derivatives of this compound, have revealed the importance of several key descriptors in determining their inhibitory activity against enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH). These studies indicated that inhibitory activity increases with:

Increased hydrophobicity: This suggests that the compounds are more likely to interact with hydrophobic pockets in the target enzyme.

Increased molar refractivity: This descriptor is related to the volume of the molecule and its polarizability, suggesting that bulk and electronic properties are important.

Increased aromaticity: Aromatic interactions, such as pi-pi stacking, may play a role in binding to the target.

Presence of an OH group: This highlights the potential importance of hydrogen bonding interactions.

Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease inhibitory activity.

Another QSAR study on p-aminobenzoic acid derivatives for antimicrobial activity indicated that electronic parameters, specifically the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO), were dominant in explaining the observed activity. mdpi.com

The following table summarizes key physicochemical descriptors and their observed influence on the biological activity of benzoic acid derivatives in QSAR studies.

| Compound Series | Biological Activity | Important QSAR Descriptors | Influence on Activity | Reference |

| Benzoylaminobenzoic acid derivatives | FabH inhibition | Hydrophobicity | Positive correlation | |

| Benzoylaminobenzoic acid derivatives | FabH inhibition | Molar refractivity | Positive correlation | |

| Benzoylaminobenzoic acid derivatives | FabH inhibition | Aromaticity | Positive correlation | |

| Benzoylaminobenzoic acid derivatives | FabH inhibition | Presence of OH group | Positive correlation | |

| Benzoylaminobenzoic acid derivatives | FabH inhibition | Presence of heteroatoms (N, O, S) at R1 | Negative correlation | |

| p-Aminobenzoic acid derivatives | Antimicrobial | Total energy (Te) | Dominant parameter | mdpi.com |

| p-Aminobenzoic acid derivatives | Antimicrobial | LUMO energy | Dominant parameter | mdpi.com |

For this compound derivatives, a QSAR study would involve synthesizing a series of compounds with systematic variations in their physicochemical properties and measuring their biological activity. The resulting data would then be used to generate a predictive model that could guide the design of more potent analogs.

Enzymatic and Biochemical Transformations Involving 4 Hydroxyamino Benzoic Acid

Role as a Biochemical Intermediate

4-(Hydroxyamino)benzoic acid is a critical but transient intermediate in the biosynthesis of certain natural products. Its primary documented role is in the enzymatic pathway leading to the formation of nitroaromatic compounds. Specifically, it is an intermediate in the sequential oxidation of an arylamine group to an arylnitro group. pnas.org

In the biosynthesis of the antibiotic aureothin (B1665325) by the bacterium Streptomyces thioluteus, the enzyme p-aminobenzoate N-oxygenase (AurF) catalyzes the six-electron oxidation of p-aminobenzoic acid (pABA) to p-nitrobenzoic acid (pNBA). pnas.orgnih.gov This transformation does not occur in a single step but proceeds through two stable intermediates. The first step is a two-electron N-oxygenation of pABA to produce this compound. This is followed by a subsequent two-electron oxidation to yield p-nitrosobenzoic acid, and a final two-electron oxidation completes the conversion to pNBA. pnas.org The stepwise nature of this oxidation, with this compound as the first key intermediate, has been demonstrated through in vitro reconstitution of the AurF enzyme activity and HPLC analysis of the reaction products. pnas.org

Enzymatic Conversion and Reaction Kinetics

Table 1: Steady-State Kinetic Parameters of AurF with p-Aminobenzoic Acid (pABA)

| Parameter | Value | Conditions |

|---|---|---|

| Km | 14.7 ± 1.1 µM | pH 5.5, PMS/NADH system |

| kcat | 47.5 ± 5.4 min-1 | pH 5.5, PMS/NADH system |

| kcat/Km | 3.2 ± 0.4 µM-1min-1 | pH 5.5, PMS/NADH system |

| Km | 5.24 ± 0.64 μM | 20°C, Ferredoxin/NADPH system |

| kcat | 6.21 ± 0.52 min−1 | 20°C, Ferredoxin/NADPH system |

| kcat/Km | 1.21 ± 0.31 min−1μM−1 | 20°C, Ferredoxin/NADPH system |

Data sourced from multiple studies and conditions. pnas.orgnih.gov

The enzyme AurF exhibits distinct substrate specificity. Whole-cell feeding studies have been used to probe the enzyme's reactivity with various analogs of its native substrate, pABA. The position of the amino group is critical; AurF readily converts the para-substituted substrate but does not act on ortho- or meta-substituted aminobenzoic acids. illinois.edu

The enzyme also shows selectivity regarding the acidic functional group. An acidic group adjacent to the aromatic ring appears important for substrate binding. illinois.edu While alterations to the carboxyl moiety are tolerated to some extent (e.g., replacement with acetate (B1210297) or sulfate), more significant changes, such as replacement with methoxy, methyl, or acetyl groups, result in a loss of activity. illinois.edu Interestingly, AurF can accommodate additional substituents at the ortho- or meta-positions as long as the para-carboxyl group is present, suggesting a degree of flexibility within the active site. illinois.edu However, extensive ring substitutions are not tolerated. illinois.edu

Table 2: Substrate Specificity of N-oxygenase AurF

| Substrate Analog | Position of Amino Group | Other Substituents | Activity |

|---|---|---|---|

| p-Aminobenzoic acid (pABA) | para | Carboxyl | Active |

| o-Aminobenzoic acid | ortho | Carboxyl | Not a substrate |

| m-Aminobenzoic acid | meta | Carboxyl | Not a substrate |

| p-Aminophenylacetic acid | para | Acetate | Active |

| p-Aminobenzenesulfonic acid | para | Sulfate | Active |

| 4-Methoxy-aniline | para | Methoxy | Not a substrate |

| 4-Methyl-aniline | para | Methyl | Not a substrate |

| 4-Aminoacetophenone | para | Acetyl | Not a substrate |

Based on whole-cell feeding studies. illinois.edu

The active site of AurF contains a catalytic di-metal center. While initial studies reported a binuclear manganese cluster, subsequent biochemical and structural analyses have unequivocally shown that AurF is a di-iron enzyme. pnas.orgepa.gov The di-iron center is coordinated by specific amino acid residues and is housed within a well-formed cavity that binds the substrate. nih.gov

Structural comparisons between the di-iron and an inactive di-manganese form of the enzyme highlight the importance of the active site's architecture. nih.gov In the active di-iron structure, residues such as Arg-96, Ile-199, Leu-202, Leu-203, and Phe-264 are positioned to create a cavity that accommodates the substrate without significant conformational changes. nih.gov In contrast, modeling of pABA into the active site of the manganese-substituted enzyme would require substantial and unfavorable rearrangement of these residues. nih.gov Furthermore, alanine (B10760859) scanning mutagenesis has been employed to identify the functional roles of other important active site residues involved in catalysis and substrate binding. nih.gov

Biosynthetic Pathways (e.g., Shikimate Pathway, L-Tyrosine, L-Phenylalanine)

The biosynthesis of this compound is directly linked to the metabolism of aromatic compounds, originating from the shikimate pathway. This central metabolic pathway is responsible for the production of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan in bacteria, fungi, and plants. nih.govelsevierpure.com

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several steps to yield chorismate. nih.govfrontiersin.org Chorismate is a critical branch-point metabolite. elsevierpure.com While one branch leads to L-tryptophan, another branch, catalyzed by chorismate mutase, produces prephenate, the precursor to both L-phenylalanine and L-tyrosine. elsevierpure.comresearchgate.net

The direct precursor for the AurF-catalyzed reaction is p-aminobenzoic acid (pABA). The biosynthesis of pABA also branches off from chorismate. Through the action of aminodeoxychorismate synthase, chorismate is converted to 4-amino-4-deoxychorismate, which is then converted to pABA. Therefore, the ultimate origin of the carbon skeleton and amino group that are transformed into this compound lies in the primary metabolites that feed into the shikimate pathway. L-Tyrosine and L-Phenylalanine are not direct precursors but are closely related, as they are also major products derived from the same chorismate intermediate. elsevierpure.com

Theoretical and Computational Investigations of 4 Hydroxyamino Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, B3LYP Methods, Basis Sets)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 4-(Hydroxyamino)benzoic acid. The B3LYP functional, combined with various basis sets such as 6-311G or 6-311++G(d,p), is frequently employed to achieve a balance between computational cost and accuracy. actascientific.compreprints.orgd-nb.info These calculations provide a detailed picture of the molecule's optimized geometry, including bond lengths and angles, and its electronic nature. d-nb.info

The electronic structure of a molecule governs its reactivity and spectroscopic properties. For derivatives of benzoic acid, DFT calculations are used to determine key quantum chemical parameters. actascientific.compreprints.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. actascientific.com The energy difference between HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability and reactivity. actascientific.com For a related compound, 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energy values were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, which suggests a stable molecular structure. actascientific.com

Table 1: Calculated Quantum Molecular Descriptors for a Related Benzoic Acid Derivative

| Quantum Parameter | Calculated Value (eV) |

| HOMO Energy | -6.82 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 5.00 |

Data derived from studies on a structurally similar compound, 4-(carboxyamino)-benzoic acid, using the B3LYP/6-311G method. actascientific.com

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. ijtsrd.comnih.gov By calculating the harmonic vibrational frequencies using DFT methods, researchers can predict the positions of vibrational bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. preprints.orgresearchgate.net These theoretical predictions, when scaled appropriately, show good agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net For various benzoic acid derivatives, DFT calculations have been successfully used to assign fundamental vibrational frequencies based on the Potential Energy Distribution (PED). actascientific.compreprints.orgresearchgate.net For instance, in benzoic acid derivatives, the characteristic C=O stretching vibration of the carboxylic acid group is a strong band in the IR spectrum, typically observed around 1660-1680 cm⁻¹. ijtsrd.comresearchgate.net

Table 2: Selected Predicted Vibrational Frequencies for Benzoic Acid Derivatives

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500-3700 |

| C-H Stretch | Aromatic Ring | ~3000-3100 |

| C=O Stretch | Carboxylic Acid | ~1670-1720 |

| C-C Stretch | Aromatic Ring | ~1400-1600 |

| C-H Bending | Aromatic Ring | ~1000-1300 |

| O-H Bending | Carboxylic Acid | ~900-950 |

Note: These are typical ranges for benzoic acid derivatives calculated using DFT/B3LYP methods and may vary slightly for this compound. ijtsrd.commdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment, such as a solvent or a biological macromolecule. nih.gov While specific MD simulation studies focused solely on this compound are not extensively documented in the provided context, this technique is widely applied to similar molecules to understand their stability and interaction dynamics. nih.gov For instance, MD simulations can reveal how a ligand like a benzoic acid derivative interacts with the active site of a protein, showing the stability of the protein-ligand complex and the key residues involved in the interaction over the simulation period. nih.gov

Intermolecular Interaction Analysis (e.g., Noncovalent Interaction (NCI), Quantum Theory of Atoms in Molecules (QTAIM))

The study of noncovalent interactions is essential for understanding how molecules recognize and bind to each other in chemical and biological systems.

Noncovalent Interaction (NCI) Analysis: The NCI index is a powerful tool for visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its derivatives. nih.govchemtools.orgwikipedia.org NCI plots generate isosurfaces that identify the location of these interactions in 3D space. The color of the isosurface indicates the nature of the interaction: blue typically represents strong, attractive interactions like hydrogen bonds; green indicates weak van der Waals interactions; and red signifies repulsive interactions or steric clashes. ic.ac.ukresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.deamercrystalassn.org This theory allows for the partitioning of a molecule into atomic basins and the characterization of the interactions between them. amercrystalassn.org A key feature of QTAIM is the identification of bond critical points (BCPs) in the electron density, which signify the presence of a chemical bond. wiley-vch.de The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can be used to classify the nature of the interaction (e.g., covalent vs. closed-shell interactions like hydrogen bonds). rsc.orgchemrxiv.org

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govyoutube.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. youtube.com Studies on benzoic acid derivatives have utilized molecular docking to investigate their binding affinity and interaction patterns with various protein targets. actascientific.comresearchgate.netnih.gov The results of docking simulations are often expressed as a binding energy or docking score, which estimates the strength of the protein-ligand interaction. actascientific.com These simulations can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other noncovalent bonds with the ligand, thereby stabilizing the complex. nih.govnih.gov For example, in a docking analysis of 4-(carboxyamino)-benzoic acid, the protein 5DT6 was identified as a potential target, with the study highlighting the binding energy of the ligand within the protein's active site. actascientific.compreprints.orgresearchgate.net

Table 3: Example of Molecular Docking Results for a Benzoic Acid Derivative with Target Proteins

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| 5DT6 | -7.5 | (Specific residues would be listed here) |

| 1US5 | -6.8 | (Specific residues would be listed here) |

Note: The data is illustrative and based on findings for structurally related compounds like 4-(carboxyamino)-benzoic acid and its derivatives. actascientific.comresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, identification, and quantification of 4-(Hydroxyamino)benzoic acid from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A validated reverse-phase HPLC method has been established for the analysis of this compound, often referred to as p-hydroxylaminobenzoic acid in literature. This method is instrumental in monitoring chemical and enzymatic reactions where this compound is an intermediate. The identification and quantification are achieved by comparing the retention time and UV-Vis spectrum of the analyte with a synthesized standard. researchgate.net

The analysis is typically performed using a C18 column with a gradient elution program. The mobile phase consists of an aqueous buffer and an organic solvent, such as acetonitrile. A calibration curve, constructed using a synthesized standard of this compound over a specific concentration range (e.g., 0 to 50 μM), is used for accurate quantification. researchgate.net

Key parameters for a developed HPLC method are detailed in the table below. researchgate.net

| Parameter | Condition |

|---|---|

| Mobile Phase A | 50 mM ammonium (B1175870) phosphate (B84403) buffer (pH 3) |

| Mobile Phase B | 20% Mobile Phase A in acetonitrile |

| Gradient | 0% to 32% B in 12 min, then 90% B at 15 min |

| Flow Rate | 1 ml/min |

| Column Temperature | 40 °C |

| Injection Volume | 20 μl |

| Detection Wavelength | 280 nm |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry, detailed experimental ¹H and ¹³C NMR spectral data for this compound are not extensively reported in readily available scientific literature. However, the technique is referenced in studies involving derivatives, such as 4-hydroxyamino-benzoic acid–ethyl ester, where NMR analysis was used to estimate reaction yields, confirming the formation of the hydroxylamine (B1172632) functional group. mdpi.com For the parent compound, electrochemical reduction studies of p-nitrobenzoic acid have identified p-hydroxylaminobenzoic acid as a product, with its formation being a key part of the reaction mechanism. cardiff.ac.ukresearchgate.net The definitive structural confirmation in such studies typically relies on a combination of analytical techniques, where NMR would play a crucial role in identifying the specific isomers and confirming the molecular structure if the intermediate were isolated in sufficient quantity and stability for analysis.

Infrared (IR) and Raman Spectroscopy

Detailed experimental FT-IR and FT-Raman spectra for this compound are not widely available in the reviewed literature. However, the vibrational characteristics can be inferred from the known spectral regions of its constituent functional groups. The IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching from the hydroxylamine and carboxylic acid groups, likely appearing as a broad band in the 3500-2500 cm⁻¹ region.

N-H stretching from the hydroxylamine group, typically in the 3400-3200 cm⁻¹ region.

C=O stretching from the carboxylic acid, expected around 1700-1680 cm⁻¹.

C-N and C-O stretching vibrations and aromatic C=C bending frequencies in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy, being complementary to IR, would be particularly sensitive to the vibrations of the aromatic ring. While specific data for the target molecule is scarce, studies on the general class of hydroxylamines provide insight into the expected vibrational modes. ias.ac.inornl.gov

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with HPLC (HPLC-MS), is a powerful tool for the identification of this compound. Electrospray ionization (ESI) is a common technique used for this purpose. In studies of enzymatic or chemical reactions, HPLC-ESI-MS is employed to confirm the presence of this compound as an intermediate product. researchgate.net

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is a key identifier for the compound. The expected exact mass of this compound (C₇H₇NO₃) is 153.0426 g/mol . ias.ac.in Mass spectrometric analysis would typically look for the protonated molecule [M+H]⁺ at m/z 154 or the deprotonated molecule [M-H]⁻ at m/z 152 in high-resolution MS.

Key parameters for a reported HPLC-ESI-MS identification are listed below. researchgate.net

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Range | 50-500 amu |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 4000 V |

| Gas Flow | 11 l/min |

| Gas Temperature | 330 °C |

| Cone Voltage | 55 V |

UV-Visible Spectroscopy

UV-Visible spectroscopy is routinely used for the detection and quantification of this compound, especially in the context of HPLC analysis. The compound exhibits significant absorbance in the UV region, which is characteristic of aromatic compounds containing chromophoric groups. Research has shown that a wavelength of 280 nm is effective for the detection of this compound. researchgate.netacs.org This specific wavelength is utilized in HPLC-UV systems to monitor the elution of the compound from the column, allowing for its quantification based on the intensity of the absorbance signal. researchgate.net

X-ray Crystallography for Structural Determination

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the analysis of structurally related compounds, such as benzoic acid and its derivatives, provides insight into the expected structural features. For instance, benzoic acid is known to form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between the carboxylic acid groups. It is anticipated that this compound would also exhibit significant intermolecular hydrogen bonding involving both the carboxylic acid and the hydroxyamino functional groups, influencing its crystal packing and solid-state properties.

The data obtained from an X-ray crystallographic analysis would typically be presented in a format similar to the illustrative table below, which details the kind of crystallographic parameters that would be determined.

| Parameter | Illustrative Value for a Benzoic Acid Derivative |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.15 |

| b (Å) | 5.88 |

| c (Å) | 21.95 |

| β (°) | 97.5 |

| Volume (ų) | 658.9 |

| Z (molecules/unit cell) | 4 |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) is a key thermal analysis method that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for determining the thermal stability and decomposition profile of a compound. unca.edu

The key findings from a typical TGA analysis are summarized in the interactive table below, illustrating the type of data that would be obtained for this compound.

| Thermal Event | Temperature Range (°C) (Illustrative) | Mass Loss (%) (Illustrative) | Associated Process |

|---|---|---|---|

| Initial Decomposition | 220 - 300 | ~45% | Decarboxylation/Loss of small molecules |

| Final Decomposition | > 300 | ~55% | Breakdown of aromatic ring structure |

Emerging Applications and Research Frontiers for 4 Hydroxyamino Benzoic Acid Derivatives

Chemical Biology Tools and Probe Development (e.g., PROTAC Linkers)

There is currently no available research in scientific literature detailing the use of 4-(Hydroxyamino)benzoic acid or its derivatives as components in the development of chemical biology tools, such as linkers for Proteolysis Targeting Chimeras (PROTACs) or other molecular probes. While the field of PROTAC development is rapidly expanding and utilizes a diverse range of chemical moieties for linker synthesis, the specific incorporation of this compound has not been documented.

Material Science Applications (e.g., Oligomerization, Polymer Synthesis)

Detailed investigations into the application of this compound as a monomer for oligomerization or polymer synthesis are not present in the current body of scientific research. Studies on related compounds, such as 4-hydroxybenzoic acid, have explored their utility in creating liquid crystal polymers and other materials; however, similar research has not been extended to the 4-(hydroxyamino) functional group of the title compound.

Agricultural and Environmental Research Contexts (e.g., Soil Microbial Interactions)

The role of this compound in agricultural and environmental contexts, including its interactions with soil microbial communities, has not been a subject of published research. While the broader class of benzoic acid derivatives is known to be involved in soil chemistry and microbial signaling, the specific activities and impacts of this compound remain uninvestigated.

Drug Delivery System Enhancement (e.g., Cyclodextrin Complexes)

There is no scientific literature available that describes the use of this compound in the enhancement of drug delivery systems. Specifically, research on the formation of inclusion complexes between this compound and cyclodextrins for the purpose of improving drug formulation, solubility, or stability has not been reported.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Hydroxyamino)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Enzymatic synthesis using engineered microbial strains (e.g., Corynebacterium glutamicum) offers high stereochemical control, while chemical synthesis via hydroxylamine addition to 4-nitrobenzoic acid derivatives provides scalability. Key parameters include pH (6.5–7.5 for enzymatic routes) and temperature (25–37°C). Oxidative or reductive agents (e.g., NaNO₂/HCl for diazotization) must be optimized to minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques (FT-IR for hydroxyl and carboxyl groups, NMR for proton environments) with computational methods like Density Functional Theory (DFT). Hirshfeld surface analysis and X-ray powder diffraction resolve crystal packing and hydrogen-bonding networks, critical for understanding reactivity .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) achieves baseline separation. For polar impurities, recrystallization in ethanol/water (1:5 ratio) enhances purity (>98%). Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How does this compound interact with metalloenzymes such as tyrosinase or carbonic anhydrase?

- Methodological Answer : Competitive inhibition assays (Lineweaver-Burk plots) reveal binding affinity. For tyrosinase, IC₅₀ values can be determined using L-DOPA as substrate, with UV-Vis monitoring at 475 nm. Molecular docking (AutoDock Vina) identifies key residues (e.g., His residues in active sites) .

Q. What discrepancies exist in reported bioactivity data for this compound, and how can they be resolved?

- Methodological Answer : Contradictions in antioxidant assays (e.g., DPPH vs. ABTS) arise from solvent polarity and radical stability. Standardize protocols using controlled oxygen tension and validate via ESR spectroscopy. Cross-reference with cytotoxicity data (MTT assay) to exclude false positives .

Q. What computational models predict the environmental fate or biodegradation pathways of this compound?

- Methodological Answer : Use EPI Suite for biodegradability prediction (BIOWIN models) and Gaussian 09 for transition-state analysis of hydrolysis. Experimental validation via LC-MS/MS identifies metabolites (e.g., 4-aminobenzoic acid) in soil microcosms .

Q. How can researchers design derivatives of this compound to enhance bioavailability or target specificity?

- Methodological Answer : Introduce sulfonamide or trifluoroethyl groups (see ) to modulate logP and hydrogen-bonding capacity. Assess permeability via Caco-2 cell monolayers and plasma stability using LC-MS. QSAR models (CoMFA) guide structural optimization .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Non-linear regression (GraphPad Prism) fits sigmoidal curves to EC₅₀ data. Bootstrap resampling (10,000 iterations) calculates 95% confidence intervals. Account for batch variability via mixed-effects models .

Q. How do crystallographic data (e.g., from ) inform polymorphism risks in formulation development?

- Methodological Answer : Compare lattice energies (DFT) of polymorphs and assess hygroscopicity via dynamic vapor sorption. PXRD patterns distinguish anhydrous vs. hydrated forms. Accelerated stability testing (40°C/75% RH) identifies dominant phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.